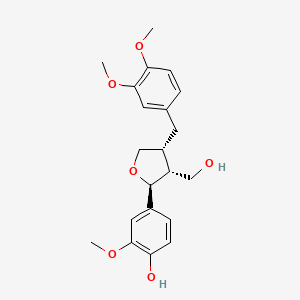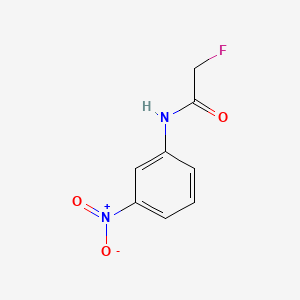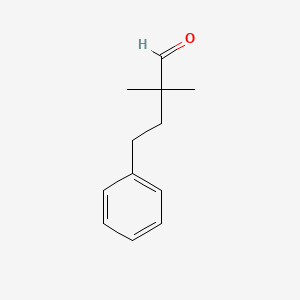![molecular formula C18H19F3N2OS B13417684 N,N-dimethyl-3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine CAS No. 2127-55-1](/img/structure/B13417684.png)
N,N-dimethyl-3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triflupromazine Sulfoxide is a derivative of Triflupromazine, a phenothiazine antipsychotic medication. Triflupromazine is primarily used to manage psychoses, control severe nausea and vomiting, and treat severe hiccups . Triflupromazine Sulfoxide, as a sulfoxide derivative, retains some of the pharmacological properties of its parent compound but also exhibits unique chemical and biological characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triflupromazine Sulfoxide typically involves the oxidation of Triflupromazine. Common oxidizing agents used in this process include hydrogen peroxide (H₂O₂) and peracids such as m-chloroperbenzoic acid (m-CPBA). The reaction is usually carried out in an organic solvent like dichloromethane (CH₂Cl₂) at room temperature. The reaction conditions must be carefully controlled to prevent over-oxidation, which can lead to the formation of sulfone derivatives.
Industrial Production Methods
Industrial production of Triflupromazine Sulfoxide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and solvents. The reaction is typically conducted in large reactors with precise temperature and pressure controls to ensure high yield and purity of the final product. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Triflupromazine Sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to the corresponding sulfone.
Reduction: The sulfoxide group can be reduced back to the sulfide using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The phenothiazine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)
Major Products Formed
Oxidation: Triflupromazine Sulfone
Reduction: Triflupromazine
Substitution: Various substituted phenothiazine derivatives
Aplicaciones Científicas De Investigación
Triflupromazine Sulfoxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfoxide chemistry.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Utilized in the development of new pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
Triflupromazine Sulfoxide exerts its effects by interacting with various molecular targets. It binds to dopamine D1 and D2 receptors, inhibiting their activity. This mechanism is similar to that of Triflupromazine, which blocks dopamine receptors in the central nervous system, leading to its antipsychotic and antiemetic effects . Additionally, Triflupromazine Sulfoxide may interact with other receptors, such as muscarinic acetylcholine receptors and serotonin receptors, contributing to its pharmacological profile.
Comparación Con Compuestos Similares
Similar Compounds
Triflupromazine: The parent compound, primarily used as an antipsychotic and antiemetic.
Trifluoperazine: Another phenothiazine derivative with similar antipsychotic properties.
Chlorpromazine: A low-potency phenothiazine antipsychotic used to treat schizophrenia and other psychotic disorders.
Uniqueness
Triflupromazine Sulfoxide is unique due to the presence of the sulfoxide group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, solubility, and reactivity compared to its parent compound and other similar phenothiazine derivatives.
Propiedades
Número CAS |
2127-55-1 |
|---|---|
Fórmula molecular |
C18H19F3N2OS |
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
N,N-dimethyl-3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine |
InChI |
InChI=1S/C18H19F3N2OS/c1-22(2)10-5-11-23-14-6-3-4-7-16(14)25(24)17-9-8-13(12-15(17)23)18(19,20)21/h3-4,6-9,12H,5,10-11H2,1-2H3 |
Clave InChI |
JOTQGQOFPBLZHI-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-](/img/structure/B13417649.png)
![2,3-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy] Desoxyestrone](/img/structure/B13417657.png)
![2-[[3-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1H-imidazole](/img/structure/B13417658.png)
![(2R,3S,4R,5S)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B13417659.png)




![[2-[(6R,8S,10R,13S,14S)-17-acetyloxy-2-bromo-6-fluoro-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13417695.png)
